molecular formula C19H18N2O3S2 B2978496 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 879838-83-2

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2978496
CAS No.: 879838-83-2
M. Wt: 386.48
InChI Key: FTIOPCUFERXGEG-UHFFFAOYSA-N
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Description

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 3,4-dimethylphenyl group and at the 2-position with a 4-(methylsulfonyl)benzamide moiety. Its structural uniqueness lies in the combination of electron-withdrawing (methylsulfonyl) and electron-donating (dimethylphenyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-4-5-15(10-13(12)2)17-11-25-19(20-17)21-18(22)14-6-8-16(9-7-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIOPCUFERXGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, a compound with the CAS number 919753-68-7, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H20N2O3S2
  • Molecular Weight : 400.5 g/mol
  • Structure : The compound features a thiazole ring, which is known for its versatility in medicinal chemistry.

The biological activity of this compound is primarily attributed to its structural components, which include:

  • Thiazole Moiety : Known for its role in various pharmacological activities, including anticancer and antimicrobial properties.
  • Methylsulfonyl Group : This functional group enhances solubility and bioavailability, contributing to the compound's efficacy.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the phenyl and thiazole rings can enhance activity:

CompoundCell Line TestedIC50 (µM)
Compound AA431 (epidermoid carcinoma)1.98 ± 1.22
Compound BJurkat (T-cell leukemia)<1.0

These findings highlight the potential of this compound in cancer therapy, particularly when optimized through structural modifications.

Antimicrobial Activity

Thiazole derivatives have also shown promise as antimicrobial agents. Studies demonstrate that compounds with similar structures can inhibit the growth of bacteria and fungi effectively:

Test OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

The presence of electron-donating groups on the benzene ring enhances antimicrobial efficacy by improving interaction with microbial targets.

Case Studies

  • Anticancer Research : A study involving a series of thiazole derivatives indicated that those with methyl substitutions exhibited enhanced apoptosis in cancer cells compared to standard treatments like doxorubicin. The results suggested that this compound could be further explored for its anticancer potential .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, thiazole derivatives were tested for their ability to combat resistant bacterial strains. The results showed that certain modifications significantly increased their potency against multi-drug resistant organisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name Thiazole Substituent Benzamide Substituent Key Functional Groups Source
Target Compound 4-(3,4-Dimethylphenyl) 4-(Methylsulfonyl) Methylsulfonyl, Dimethylphenyl N/A
Compound 50 () 4-(4-Bromophenyl) 4-(N,N-Dimethylsulfamoyl) Bromophenyl, Dimethylsulfamoyl
Compound 2D216 () 4-(2,5-Dimethylphenyl) 4-(Piperidin-1-ylsulfonyl) Dimethylphenyl, Piperidinyl
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a, ) 4-(Pyridin-2-yl) 3-(Methylsulfonyl) Pyridinyl, Methylsulfonyl
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b, ) 4-(Pyridin-2-yl) 4-(Ethylsulfonyl) Pyridinyl, Ethylsulfonyl

Key Observations :

  • Electron Effects : The methylsulfonyl group in the target compound and analogs (e.g., 7a, 7b) enhances polarity and may improve solubility compared to bulkier substituents like piperidinylsulfonyl (2D216) .

Key Observations :

  • Synthetic Efficiency : The target compound’s synthesis likely follows a coupling reaction similar to 7a and 7b, which had moderate yields (e.g., 33% for 7a) .
  • Spectral Confirmation : IR and NMR data for analogs confirm the presence of sulfonyl (νS=O ~1150 cm⁻¹) and aromatic protons (δ 8.2–8.7 ppm), critical for structural validation .

Key Observations :

  • Cytokine Induction : Analogs with piperidinylsulfonyl groups (e.g., 2D216) show consistent cytokine production, highlighting the role of sulfonyl substituents in bioactivity .
  • Binding Kinetics : Ethylsulfonyl (7b) vs. methylsulfonyl (7a) substituents may alter binding affinities in enzyme assays, as seen in KDM4A studies .

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